7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779749
InChI: InChI=1S/C8H7BrN2O2/c1-4-5(9)2-10-8-7(4)11-6(12)3-13-8/h2H,3H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol

7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS No.:

Cat. No.: VC15779749

Molecular Formula: C8H7BrN2O2

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one -

Specification

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
IUPAC Name 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Standard InChI InChI=1S/C8H7BrN2O2/c1-4-5(9)2-10-8-7(4)11-6(12)3-13-8/h2H,3H2,1H3,(H,11,12)
Standard InChI Key BCKOEEPFDDVUPO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1Br)OCC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-Bromo-8-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one belongs to the pyrido-oxazine family, a class of bicyclic compounds merging pyridine and oxazine rings. The bromine atom at position 7 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key identifiers include:

PropertyValue
IUPAC Name7-bromo-8-methyl-1H-pyrido[2,3-b] oxazin-2-one
Molecular FormulaC8H7BrN2O2\text{C}_8\text{H}_7\text{Br}\text{N}_2\text{O}_2
Molecular Weight243.06 g/mol
InChI KeyBCKOEEPFDDVUPO-UHFFFAOYSA-N
SMILESCC1=C2C(=NC=C1Br)OCC(=O)N2
PubChem CID139486101

The canonical SMILES string illustrates the fused pyrido-oxazine system, with bromine attached to the pyridine ring and methyl on the oxazine moiety.

Structural Comparison with Analogues

Positional isomerism significantly impacts the properties of pyrido-oxazines. For instance, 7-bromo-1-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one (CAS 1186658-27-4) shares the same molecular formula but differs in methyl placement, resulting in distinct physicochemical profiles . The 8-methyl derivative’s steric hindrance may alter solubility and binding affinity compared to its 1-methyl counterpart, though direct comparative studies are lacking.

Physicochemical Properties

Physical State and Stability

Available data describe 7-bromo-8-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one as a solid at room temperature, though its melting point, boiling point, and density remain uncharacterized. Stability under various conditions (e.g., pH, temperature) is undocumented, necessitating empirical testing for handling protocols.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

  • Bromination of a preformed oxazine ring: Electrophilic aromatic substitution using bromine or N\text{N}-bromosuccinimide (NBS) on a methyl-substituted pyrido-oxazine precursor.

  • Cyclization of brominated intermediates: Condensation of 2-amino-5-bromo-3-methylpyridine with glycolic acid derivatives under acidic conditions.

Industrial Production Challenges

Scalable synthesis requires optimization of reaction parameters (e.g., solvent choice, catalyst loading). Continuous flow reactors could enhance yield and purity by minimizing side reactions, though no industrial production data exists for this compound.

Future Research Directions

  • Synthetic Methodology: Developing efficient, high-yield routes using green chemistry principles.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • Physicochemical Profiling: Determining solubility, partition coefficients (LogP), and stability under physiological conditions.

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